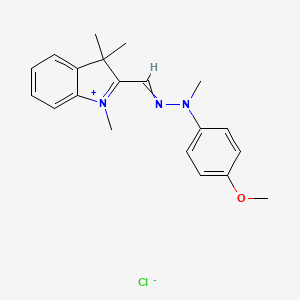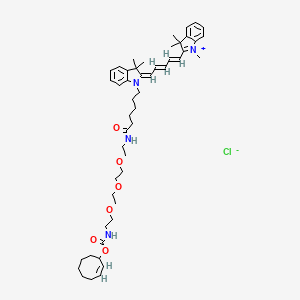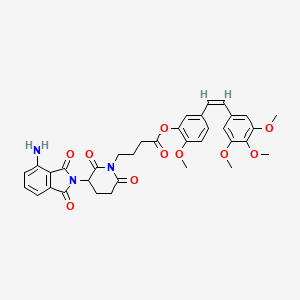
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group with deuterium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide typically involves multiple steps. One common method includes the nitration of 2-chloroaniline to form 2-chloro-5-nitroaniline, followed by the coupling of this intermediate with a deuterated pyridine derivative under specific conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: 2-chloro-5-amino-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridinyl group.
Aplicaciones Científicas De Investigación
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and binding affinity. Pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-nitroaniline: Shares the chloro and nitro groups but lacks the pyridinyl group.
2-chloro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
2-chloro-4-methyl-5-nitropyridine: Contains a nitro group and a pyridine ring but differs in the position and type of substituents.
Uniqueness
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide is unique due to the presence of deuterium atoms in the pyridinyl group, which can influence its chemical properties and reactivity. This deuteration can enhance the stability and alter the metabolic pathways of the compound, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C12H8ClN3O3 |
|---|---|
Peso molecular |
281.69 g/mol |
Nombre IUPAC |
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)/i3D,4D,5D,6D |
Clave InChI |
FRPJSHKMZHWJBE-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(N=C(C(=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[2H])[2H])[2H] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


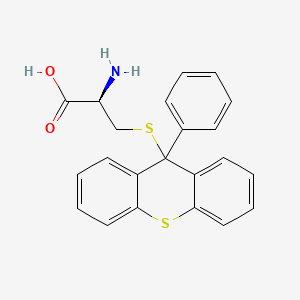
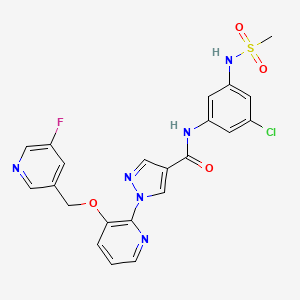

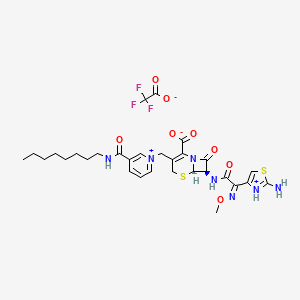

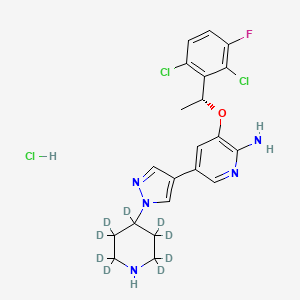
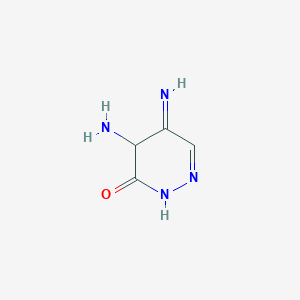
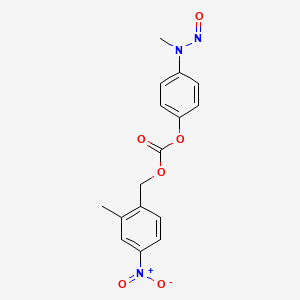

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)
